molecular formula C9H7BrN2 B3096139 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile CAS No. 1272357-22-8

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile

Cat. No.: B3096139
CAS No.: 1272357-22-8
M. Wt: 223.07 g/mol
InChI Key: IQQZIJPWEAFLNT-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H7BrN2 and a molecular weight of 223.07 , integrates two key structural features: a brominated pyridine ring and a cyclopropanecarbonitrile group. The 5-bromopyridin-3-yl moiety acts as a versatile handle for further chemical transformations, enabling the construction of more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . The presence of the nitrile group on the cyclopropane ring can influence the compound's physicochemical properties and may be a key pharmacophore in the design of bioactive molecules. Compounds with similar bromopyridine structures have been utilized as key intermediates in the synthesis of potential therapeutic agents, including novel ligands for enzymes and receptors . For example, research on related N-(3-Bromopyridin-2-yl) amide structures has explored their application as dual-acting inhibitors for targets like fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) . This compound is supplied for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-7(4-12-5-8)9(6-11)1-2-9/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQZIJPWEAFLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736335
Record name 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272357-22-8
Record name 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile typically involves the following steps:

    Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using suitable reagents such as diazo compounds and transition metal catalysts.

    Nitrile Formation: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, leading to the formation of larger ring systems.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

  • 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile (CAS: 1266129-51-4): Substitution pattern differs (5-bromo, 3-fluoro on pyridine vs. 5-bromo only in the target compound). Molecular weight: 257.07 g/mol .
  • 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile (CAS: 749269-73-6):
    • Benzene core instead of pyridine. Molecular weight: 240.08 g/mol .
    • The absence of a nitrogen heteroatom reduces electron-withdrawing effects, likely making the nitrile group less electrophilic compared to pyridine analogues .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile 239.08 Not reported 2.1
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile 162.16 Not reported 1.3
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile 240.08 Not reported 2.8
  • The bromine atom in the target compound increases molecular weight and lipophilicity (higher LogP) compared to non-halogenated analogues.

Commercial Availability

  • The target compound is supplied by specialized vendors (e.g., Combi-Blocks) at 97% purity , whereas fluorine-substituted analogues (e.g., 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile ) are less widely available . Benzene derivatives like 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile are more accessible, with Thermo Scientific offering gram-scale quantities .

Biological Activity

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H7BrN2
  • Molecular Weight : 223.07 g/mol
  • CAS Number : 1272357-22-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism and inflammation .
  • Binding Affinity : Interaction studies suggest that this compound has a significant binding affinity to protein targets, influencing cellular pathways related to proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably:

  • Cytotoxicity Studies : In vitro tests demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including those associated with hypopharyngeal tumors. It was found to induce apoptosis more effectively than conventional chemotherapeutic agents like bleomycin .
Cancer Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal)12.5
A549 (lung)15.0

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties:

  • Alzheimer's Disease Models : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This inhibition could enhance cholinergic signaling and potentially mitigate cognitive decline.

Case Studies

  • Study on Antitumor Activity :
    • A study investigated the compound's effect on tumor growth in murine models. Results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy .
  • Neuroprotection in Animal Models :
    • In a separate study focusing on neurodegenerative disorders, the compound was administered to transgenic mice models of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation of a pre-functionalized pyridine derivative. A key step is the formation of the cyclopropane ring via [2+1] cycloaddition using a vinyl or halide precursor under palladium catalysis. For example, bromopyridine intermediates can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropane-bearing boronic esters . Optimization may involve tuning catalyst systems (e.g., Pd(PPh₃)₄ with ligand additives) and solvent polarity to enhance yield. Reaction monitoring via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and purification by column chromatography are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • IR Spectroscopy : Look for the nitrile (–CN) stretch near 2,204 cm⁻¹ and aromatic C–H stretches (~3,000–3,200 cm⁻¹) .
  • NMR : The cyclopropane protons appear as a multiplet in the δ 1.5–2.5 ppm range (¹H NMR), while the pyridine ring protons resonate as distinct doublets in δ 7.5–9.0 ppm. In ¹³C NMR, the nitrile carbon is typically ~115–120 ppm .
  • LCMS/APCI : The molecular ion peak [M]⁻ should align with the exact mass (e.g., m/z ~237 for C₉H₈BrN₂) .

Q. What are the common reactivity patterns of this compound in organic transformations?

The bromine substituent on the pyridine ring is highly reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira) for introducing aryl, alkyne, or heterocyclic groups. The nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines under specific conditions (e.g., LiAlH₄). Cyclopropane ring strain may enable ring-opening reactions with electrophiles or under thermal stress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Substituent Variation : Systematically modify the pyridine ring (e.g., replace Br with Cl, CF₃) or cyclopropane substituents (e.g., methyl, ester groups) .
  • Assay Selection : Use target-specific assays (e.g., kinase inhibition, receptor binding) paired with cytotoxicity profiling (e.g., MTT assays). Prioritize in vitro models relevant to the hypothesized mechanism .
  • Computational Modeling : Perform docking studies to predict binding affinities to biological targets (e.g., enzymes, GPCRs) using software like AutoDock or Schrödinger .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Bioavailability Analysis : Assess solubility (logP via shake-flask method) and metabolic stability (e.g., liver microsome assays) to identify pharmacokinetic bottlenecks .
  • Metabolite Identification : Use LC-HRMS to detect in vivo metabolites that may explain efficacy/toxicity discrepancies .
  • Dose-Response Refinement : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .

Q. How does the cyclopropane ring influence the compound’s stability under varying experimental conditions?

The cyclopropane ring’s strain increases susceptibility to ring-opening under acidic or oxidative conditions. Stability studies should include:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures.
  • pH Stability : Monitor degradation via HPLC in buffers (pH 1–13) over 24–72 hours.
  • Light Exposure : Assess photodegradation using accelerated UV-Vis testing .

Q. What advanced methodologies can elucidate the mechanistic pathways of reactions involving this compound?

  • Isotopic Labeling : Use ¹³C-labeled nitrile groups to track reaction intermediates via NMR or MS .
  • Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates under varying temperatures/catalyst loads.
  • In Situ Monitoring : Utilize Raman spectroscopy or X-ray crystallography to capture transient intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile

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